molecular formula C21H14N2O4 B292790 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione

7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione

Cat. No. B292790
M. Wt: 358.3 g/mol
InChI Key: HVJNWNRFFHABDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione, also known as PDDA, is a heterocyclic organic compound that has been the subject of scientific research in recent years. PDDA has been found to have a number of potential applications in the field of biomedical research, due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis. 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione has been shown to disrupt the cell cycle, leading to cell death, and to activate a number of signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione has been found to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of apoptosis. 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione, including the development of new cancer therapies, the investigation of its anti-inflammatory properties, and the exploration of its potential applications in the treatment of other diseases. Further studies are also needed to fully understand the mechanism of action of 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione and to optimize its synthesis method for use in lab experiments.

Synthesis Methods

The synthesis of 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione is a complex process that involves several steps. One common method for synthesizing 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione involves the reaction of 2-naphthol with phthalic anhydride in the presence of sulfuric acid, followed by the addition of aniline and subsequent oxidation with potassium permanganate. This method yields 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione in moderate to high yields, depending on the conditions of the reaction.

Scientific Research Applications

7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione has been the subject of a number of scientific studies in recent years, due to its potential applications in the field of biomedical research. One area of research that has shown promise is in the development of new cancer therapies. 7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione has been found to have potent anti-tumor activity, both in vitro and in vivo, and has been shown to induce apoptosis in a variety of cancer cell lines.

properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

15-methyl-11-phenyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

InChI

InChI=1S/C21H14N2O4/c1-11-22-19(24)17-15(12-7-3-2-4-8-12)16-18(27-20(17)23-11)13-9-5-6-10-14(13)26-21(16)25/h2-10,15H,1H3,(H,22,23,24)

InChI Key

HVJNWNRFFHABDU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5)C(=O)N1

Canonical SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5)C(=O)N1

Origin of Product

United States

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